molecular formula C11H15NO3 B1449384 Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate CAS No. 14389-99-2

Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate

Cat. No. B1449384
CAS RN: 14389-99-2
M. Wt: 209.24 g/mol
InChI Key: YGFDEICDZALXGL-HJWRWDBZSA-N
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Description

“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 . This compound is used in various scientific research fields due to its unique properties.


Physical And Chemical Properties Analysis

“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” has a melting point of 128-129 °C and a predicted boiling point of 318.1±37.0 °C . The predicted density of this compound is 1.094±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Heterocycles

The compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Its reactivity allows for the construction of diverse heterocyclic frameworks that can lead to novel chemotherapeutic agents .

Valence Isomerism Studies

Researchers utilize this compound to study valence isomerism, a phenomenon where compounds with the same formula exist in multiple structural forms. This is particularly important in understanding the stability and reactivity of pharmaceutical intermediates .

Natural Product Synthesis

Methyl 2-cyanoacetate derivatives, including the one , are key intermediates in the construction of natural product analogs. These analogs have a wide range of biological activities and are significant in drug discovery and development .

Light-Amplification Systems

Derivatives of this compound have been explored for their potential in light-amplification systems. These systems are essential in the development of optical materials and devices .

Antiproliferative/Cytotoxic Activities

Substituted pyranopyrans, which can be synthesized from this compound, have been evaluated for their in vitro antiproliferative and cytotoxic activities. This is a critical step in the development of anti-cancer drugs .

Glass-Forming Derivatives

The compound is used to create glass-forming derivatives that have applications in the creation of solid-state materials. These materials have unique properties that are useful in various technological applications .

Organic Synthesis Methodology

It is employed in the development of new synthetic methodologies in organic chemistry. The compound’s unique structure allows for the exploration of novel reaction pathways and mechanisms .

Biochemical Studies

Due to the diverse biological activities reported for many derivatives of cyanoacetamide, this compound is also used in biochemical studies to understand and manipulate biological pathways .

properties

IUPAC Name

methyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2)6-8(4-5-15-11)9(7-12)10(13)14-3/h4-6H2,1-3H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFDEICDZALXGL-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C#N)C(=O)OC)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=C(/C#N)\C(=O)OC)/CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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